molecular formula C10H13NO B1591952 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol CAS No. 36133-00-3

2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol

Cat. No.: B1591952
CAS No.: 36133-00-3
M. Wt: 163.22 g/mol
InChI Key: MHMRQHMKGYLQKH-UHFFFAOYSA-N
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Description

2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol is a heterocyclic compound that belongs to the class of benzazepines. This compound is characterized by a seven-membered ring containing nitrogen and an alcohol functional group at the seventh position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors to form the benzazepine ring. For instance, the intramolecular hydroaminomethylation of 2-allylanilines, catalyzed by ionic diamine Rh complexes, can yield benzazepines . Another method includes the Beckmann rearrangement, the Schmidt rearrangement, and heterocyclic ring expansion .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield ketones, while reduction can produce various hydrogenated benzazepine derivatives .

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol involves its interaction with specific molecular targets and pathways. For instance, it can act as an antagonist or agonist at various receptor sites, influencing signal transduction pathways. The exact mechanism depends on the specific biological context and the target receptors involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol include:

Uniqueness

What sets this compound apart from its analogs is its specific substitution pattern and the presence of the alcohol functional group at the seventh position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-10-2-1-8-3-5-11-6-4-9(8)7-10/h1-2,7,11-12H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMRQHMKGYLQKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30605567
Record name 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30605567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36133-00-3
Record name 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36133-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30605567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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